trichostatin A

概要

説明

トリコスタチンAは、抗真菌性抗生物質として機能する有機化合物です。クラスIおよびII哺乳類ヒストン脱アセチル化酵素ファミリーを特異的に阻害しますが、クラスIIIヒストン脱アセチル化酵素(サーチュイン)は阻害しません。 この化合物は、ヒストンからのアセチル基の除去を妨げることによって遺伝子発現を変化させる能力で知られており、それによりクロマチン内のDNA分子へのDNA転写因子のアクセス能力に影響を与えます .

準備方法

トリコスタチンAは、細菌Streptomyces hygroscopicusによって産生されます。合成経路には、1 mgのトリコスタチンAに500 µlのジメチルスルホキシドを加えて2 mg / mlのストック溶液を調製することが含まれます。次に、混合物をボルテックスし、すぐに使用するか、-20°Cで保存できます。 さらに、滅菌されたエンドトキシンを含まない水または水性緩衝液を使用して、希釈液を調製することができます .

化学反応の分析

トリコスタチンAは、以下を含むさまざまな化学反応を起こします。

酸化: トリコスタチンAは、複数のメカニズムを通じて酸化ストレスを抑制することにより、抗酸化活性を示します.

還元: 特定の条件下で、対応するアミン誘導体に還元することができます。

置換: トリコスタチンAは、特にヒドロキサム酸部分で置換反応を起こすことができます。

これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。

科学研究アプリケーション

トリコスタチンAは、さまざまな科学研究アプリケーションを持っています。

化学: エピジェネティックな修飾と遺伝子発現を研究するためのヒストン脱アセチル化酵素阻害剤として使用されます。

生物学: トリコスタチンAは、オーキシンを外部から添加することなく、植物外植片で体細胞胚発生を誘導するために使用されます.

医学: アポトーシス関連遺伝子の発現を促進し、細胞分化を誘導することにより、抗がん剤としての可能性を秘めています.

業界: トリコスタチンAは、ヒストン脱アセチル化酵素を標的とする新しい治療薬の開発に使用されています。

科学的研究の応用

Cancer Research

Antitumor Activity

TSA has been extensively studied for its antitumor properties across various cancer types. It functions primarily as a histone deacetylase inhibitor, leading to increased acetylation of histones, which promotes gene expression involved in cell cycle regulation and apoptosis.

- Breast Cancer : In vitro studies demonstrate that TSA inhibits the proliferation of breast carcinoma cell lines with an IC50 ranging from 26.4 to 308.1 nM. In vivo studies using a rat mammary carcinoma model showed significant tumor growth inhibition when administered at a dose of 500 µg/kg daily for four weeks . Histological examination indicated a shift from malignant to benign tumor phenotypes in TSA-treated groups.

- Bladder Cancer : TSA induces cell death in bladder cancer cells through intrinsic apoptotic pathways. The mechanism involves the modulation of various signaling pathways that lead to cell cycle arrest and apoptosis .

- Synergistic Effects : TSA has shown synergistic effects when combined with other therapeutic agents. For instance, it enhances the efficacy of metformin in osteosarcoma models and re-sensitizes breast cancer cells to doxorubicin .

Stem Cell Research

Mesenchymal Stem Cells

TSA plays a crucial role in maintaining the pluripotency and differentiation capacity of human mesenchymal stem cells (MSCs). It prevents morphological changes associated with cell passage and stabilizes the expression of pluripotent genes such as Oct4, Sox2, and Nanog . This application is particularly relevant for regenerative medicine, where maintaining stem cell characteristics is essential for therapeutic efficacy.

Cardiovascular Research

Ischemic Injury Protection

In models of coronary artery ischemia, TSA has been shown to reduce myocardial infarct size and oxidative stress markers. It induces protective pathways that mitigate ischemic damage by enhancing antioxidant responses through the Nrf2 signaling pathway . Additionally, TSA reduces vascular permeability and inflammation in lung ischemia/reperfusion injury models .

Gene Editing Enhancement

CRISPR-Cas9 Efficiency

Recent studies have demonstrated that TSA can significantly enhance the efficiency of CRISPR-Cas9 gene editing in human-induced pluripotent stem cells (iPSCs). By decreasing global chromatin condensation, TSA increases gene-editing efficiency twofold to fourfold without increasing off-target effects . This application is pivotal for advancing gene therapy and regenerative medicine.

Data Tables

Case Studies

-

Breast Cancer Model Study

In a controlled study involving carcinogen-induced rat models, TSA administration led to a significant reduction in tumor size and a shift towards benign tumor types. Histological analysis revealed that tumors treated with TSA exhibited less malignancy compared to controls . -

Stem Cell Maintenance Study

A study on human MSCs demonstrated that treatment with TSA preserved their differentiation potential over multiple passages, highlighting its role as a crucial factor in stem cell culture protocols . -

CRISPR Enhancement Study

A recent investigation into gene editing revealed that pre-treatment with TSA doubled the efficiency of CRISPR-Cas9 editing in iPSCs while ensuring no increase in off-target mutations, showcasing its potential utility in genetic engineering applications .

作用機序

トリコスタチンAは、ヒストン脱アセチル化酵素を阻害することにより効果を発揮し、ヒストンのアセチル化を増加させます。これにより、クロマチンが緩和され、遺伝子発現が調節されます。 この化合物は、アポトーシス関連遺伝子の発現を促進し、癌細胞の生存率を低下させ、癌の進行を遅らせます . また、細胞分化を誘導し、非ヒストンエフェクター分子に多様な影響を与えます。

類似の化合物との比較

トリコスタチンAは、ボリノスタット(スベロイルアニリドヒドロキサム酸)などの他のヒストン脱アセチル化酵素阻害剤と比較されます。 両方の化合物はヒストン脱アセチル化酵素を阻害しますが、トリコスタチンAはクラスIおよびIIヒストン脱アセチル化酵素に対してより選択的である一方、ボリノスタットはクラスIIIヒストン脱アセチル化酵素も標的とします . 他の類似の化合物には、クルクミンが含まれ、これもヒストン脱アセチル化酵素阻害活性を示し、癌細胞で有意なアポトーシス効果があることが示されています .

類似の化合物

- ボリノスタット(スベロイルアニリドヒドロキサム酸)

- クルクミン

- 酪酸ナトリウム

- バルプロ酸

トリコスタチンAは、ヒストン脱アセチル化酵素阻害剤としての高い選択性と効力で際立っており、エピジェネティックな研究と潜在的な治療的応用において貴重なツールとなっています。

類似化合物との比較

Trichostatin A is compared with other histone deacetylase inhibitors such as vorinostat (suberoylanilide hydroxamic acid). Both compounds inhibit histone deacetylases, but this compound is more selective for class I and II histone deacetylases, while vorinostat also targets class III histone deacetylases . Other similar compounds include curcumin, which also exhibits histone deacetylase inhibitory activity and has been shown to have significant apoptotic effects in cancer cells .

Similar Compounds

- Vorinostat (suberoylanilide hydroxamic acid)

- Curcumin

- Sodium butyrate

- Valproic acid

This compound stands out due to its high selectivity and potency as a histone deacetylase inhibitor, making it a valuable tool in epigenetic research and potential therapeutic applications.

生物活性

Trichostatin A (TSA) is a potent histone deacetylase (HDAC) inhibitor with significant biological activity, particularly in cancer research and developmental biology. Originally derived from the fungus Streptomyces hygroscopicus, TSA has emerged as a crucial tool in epigenetic studies and therapeutic applications. This article explores the biological activity of TSA, highlighting its mechanisms of action, effects on various cell types, and implications for clinical use.

TSA functions primarily as a pan-HDAC inhibitor, selectively targeting class I and II HDACs. It operates by chelating zinc ions in the active sites of these enzymes, leading to increased acetylation of histones and non-histone proteins. This alteration in acetylation status impacts gene expression, cellular differentiation, and apoptosis.

- Inhibition Potency : TSA exhibits an inhibitory constant of 3.4 nM and half-maximal inhibitory concentration (IC50) values ranging from 4.99 nM to 27.6 nM across various HDAC isoforms (HDAC1, 3, 4, 6, 10) .

Cancer Cell Lines

TSA has been extensively studied for its effects on various cancer cell lines:

- Induction of Apoptosis : In prostate cancer cells, TSA induces apoptosis through intrinsic pathways. It has been shown to downregulate survivin, a protein that inhibits apoptosis .

- Cell Cycle Arrest : TSA promotes cell cycle arrest in several tumor types, including breast and bladder cancers . For instance, in bladder cancer cells, TSA triggers apoptosis via intrinsic mechanisms at early phases and downregulates Sp1-survivin at later phases .

- Diverse Cancer Types : The compound has demonstrated effectiveness against breast cancer (IC50 = 29-400 nM), melanoma, and osteosarcoma cells . In osteosarcoma specifically, TSA promotes apoptosis through activation of the p53 signaling pathway .

Developmental Biology

TSA's role extends beyond oncology; it also influences developmental processes:

- Embryonic Germ Cell Induction : TSA accelerates the dedifferentiation of primordial germ cells into embryonic germ cells .

- Somatic Cell Nuclear Transfer (SCNT) : Studies indicate that TSA enhances nuclear remodeling in SCNT-generated embryos by improving histone acetylation and DNA replication complex formation . This effect is crucial for improving cloning efficiency.

Case Studies

-

Osteosarcoma Study :

- Objective : To assess the impact of TSA on HDAC activity in osteosarcoma.

- Results : TSA significantly inhibited MG63 cell growth and promoted apoptosis in a dose-dependent manner through p53 pathway activation.

- : Class I HDACs are central to osteosarcoma pathogenesis; thus, HDAC inhibitors like TSA hold therapeutic promise .

- Bladder Cancer Study :

Summary Table of Biological Activities

特性

CAS番号 |

58880-19-6 |

|---|---|

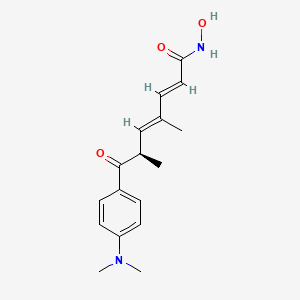

分子式 |

C17H22N2O3 |

分子量 |

302.37 g/mol |

IUPAC名 |

(2E,4E)-7-[4-(dimethylamino)phenyl]-N-hydroxy-4,6-dimethyl-7-oxohepta-2,4-dienamide |

InChI |

InChI=1S/C17H22N2O3/c1-12(5-10-16(20)18-22)11-13(2)17(21)14-6-8-15(9-7-14)19(3)4/h5-11,13,22H,1-4H3,(H,18,20)/b10-5+,12-11+ |

InChIキー |

RTKIYFITIVXBLE-WKWSCTOISA-N |

SMILES |

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |

異性体SMILES |

CC(/C=C(\C)/C=C/C(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |

正規SMILES |

CC(C=C(C)C=CC(=O)NO)C(=O)C1=CC=C(C=C1)N(C)C |

外観 |

Solid powder |

Key on ui other cas no. |

58880-19-6 |

ピクトグラム |

Irritant |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO, not in water |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

A 300 trichostatin A tricostatin A trychostatin A TSA antibioitc |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of Trichostatin A (TSA)?

A1: this compound is a potent and specific inhibitor of histone deacetylases (HDACs) [, , , ].

Q2: How does TSA interact with HDACs?

A2: TSA inhibits HDACs by binding to the enzyme through its hydroxamic acid group. This interaction blocks the enzyme's activity [, ]. The dimethylaniline moiety of TSA is also important for its specific recognition by certain HDACs like TsnB9 [].

Q3: What are the downstream effects of HDAC inhibition by TSA?

A3: HDAC inhibition by TSA leads to increased histone acetylation, altering chromatin structure and influencing gene expression [, , ]. This can result in diverse cellular responses, including:

- Induction of cell cycle arrest: TSA can induce cell cycle arrest at the G1/S [] or G2/M phase [, , , ] in various cancer cell lines. This arrest is often associated with upregulation of cyclin-dependent kinase inhibitors like p21WAF1/CIP1 [, , , , ].

- Induction of apoptosis: TSA has been shown to induce apoptosis in various cancer cell lines [, , , , , , , , , , ]. The mechanisms of apoptosis induction can involve both caspase-dependent pathways (activation of caspase-3, -8, -9) [, , ] and modulation of Bcl-2 family proteins [, ].

- Modulation of specific gene expression: Besides p21WAF1/CIP1, TSA can influence the expression of other genes involved in various cellular processes. For example, TSA can downregulate thymidylate synthase (TS), a key enzyme in nucleotide biosynthesis, leading to increased sensitivity to 5-fluorouracil in cancer cells []. It can also influence the expression of genes involved in inflammation (e.g., CD36, TNF-α, VCAM-1) [], potentially impacting processes like atherosclerosis.

Q4: Does TSA affect the expression of all genes equally?

A4: No, TSA does not affect the expression of all genes equally. Microarray studies comparing TSA with another HDAC inhibitor, CG-1521, showed that these compounds have different gene expression profiles []. This suggests that specific HDAC isoforms might be responsible for regulating distinct sets of genes and that selective HDAC inhibition could lead to more targeted therapeutic effects.

Q5: What is the molecular formula and weight of TSA?

A5: While not explicitly provided in these abstracts, the molecular formula of this compound is C17H22N2O3, and its molecular weight is 302.37 g/mol. This information can be found in chemical databases and research articles focusing on its structure.

Q6: How does the structure of TSA contribute to its HDAC inhibitory activity?

A7: The hydroxamic acid group of TSA is essential for its interaction with the zinc ion in the active site of HDAC enzymes [, ]. Modifications to this group typically lead to a loss or reduction in activity.

Q7: Have any studies investigated the impact of structural modifications on TSA's activity?

A8: Yes, studies investigating valproic acid (VPA) derivatives, structurally similar to TSA, have explored the relationship between structure, HDAC inhibition, and teratogenicity []. These studies highlight the importance of the carboxylic acid function for HDAC inhibition in VPA analogs. Notably, while VPA amides and hydroxamates can cause neural tube defects, they do not inhibit HDACs []. This suggests that the carboxylic acid group, present in VPA but not its amides or hydroxamates, is crucial for HDAC inhibitory activity in this class of compounds. Further research into modified TSA analogs could provide insights into designing more specific and potent HDAC inhibitors.

Q8: What is known about the stability of TSA?

A9: this compound is known to be rapidly metabolized in vivo, limiting its therapeutic application when administered intravenously [].

Q9: Are there any strategies to improve the stability and bioavailability of TSA?

A10: Yes, encapsulating TSA in liposomes, specifically Stealth® liposomes (TSA-lipo), has been shown to improve its stability, enhance tumor accumulation, and increase its anticancer activity in vivo []. This suggests that liposomal formulations could be a promising approach to overcome the limitations associated with TSA's rapid metabolism and improve its therapeutic potential.

Q10: How is TSA metabolized?

A10: While the specific metabolic pathways of TSA are not extensively discussed in these abstracts, its rapid metabolism likely involves enzymatic degradation, potentially via pathways similar to other hydroxamic acid-containing compounds.

Q11: What in vitro models have been used to study TSA?

A11: Researchers have employed various in vitro models to investigate the effects of TSA, including:

- Cancer cell lines: Numerous studies utilize human cancer cell lines, including breast cancer (MCF-7, T47-D, MDA-MB-231, SKBr-3) [, , ], prostate cancer (PC3, LNCaP, 267B1/K-ras) [, , ], lung cancer (A549, NCI-H1299) [, , ], gastric cancer (SGC-7901, MGC-803) [, ], ovarian cancer (skov-3) [], anaplastic thyroid carcinoma (DRO) [], bladder cancer [], and tongue squamous cell carcinoma (SCC-6) [], to assess its anti-proliferative, apoptotic, and gene regulatory effects.

- Primary cell cultures: Studies have also used primary cultures of cells, such as rabbit perichondrial grafts for cartilage regeneration studies [], and human intestinal epithelial cells to investigate the modulation of complement component biosynthesis [].

- Immune cells: TSA's effects on immune responses have been explored in models using natural killer (NK) cells [].

Q12: What in vivo models have been used to study TSA?

A12: In vivo studies investigating the therapeutic potential of TSA have primarily focused on:

- Xenograft models: Researchers have utilized xenograft models, where human cancer cells are implanted into immunodeficient mice, to evaluate TSA's antitumor efficacy. These models have been used for breast cancer (MCF-7, MDA-MB-231) [] and prostate cancer [] studies.

- Animal models of disease: TSA's effects on atherosclerosis were investigated in LDL receptor-deficient (Ldlr−/−) mice, a model prone to developing atherosclerosis when fed a high-fat diet []. Additionally, TSA's impact on conjunctival fibrosis after trabeculectomy was assessed in a rat model [].

- Developmental models: TSA's effects on embryonic development and teratogenicity have been investigated in the NMRI-exencephaly mouse model []. Additionally, its impact on cartilage regeneration was evaluated in a rabbit perichondrial graft model [].

Q13: Are there known mechanisms of resistance to TSA?

A13: While the provided abstracts do not specifically focus on resistance mechanisms to TSA, potential mechanisms could involve:

Q14: What is known about the toxicity and safety profile of TSA?

A17: While the provided research highlights the therapeutic potential of TSA, it's important to note that HDAC inhibitors, including TSA, can exhibit off-target effects and toxicity. For example, in a study investigating the effects of VPA derivatives (structurally similar to TSA) on neural tube defects, researchers found that while VPA amides and hydroxamates can cause these defects, they do not inhibit HDACs []. This suggests that these compounds might exert teratogenic effects through mechanisms independent of HDAC inhibition. Additionally, in a study assessing the impact of TSA on atherosclerosis in LDL receptor-deficient mice, researchers observed exacerbated atherosclerosis in TSA-treated mice, indicating potential pro-atherogenic effects [].

Q15: What strategies are being explored to improve the delivery of TSA to specific targets?

A18: Liposomal encapsulation, exemplified by TSA-lipo, represents a promising drug delivery strategy to enhance TSA's stability, bioavailability, and tumor targeting []. This approach could potentially minimize off-target effects and improve therapeutic efficacy. Further research into targeted delivery systems, such as antibody-drug conjugates or nanoparticle-based approaches, could further enhance TSA's specificity and therapeutic index.

Q16: What biomarkers are being investigated to predict the efficacy of TSA or monitor treatment response?

A16: Several potential biomarkers have emerged from the research on TSA:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。